molecular formula C24H23ClN4O2S2 B12487290 2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12487290
M. Wt: 499.1 g/mol
InChI Key: DMGZDDUNFHNEOC-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a thiophene ring, a piperazine ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the thiophene derivative, followed by the introduction of the piperazine ring and the benzamide core. The final step involves the formation of the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The thiophene and piperazine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The carbamothioyl group may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its combination of structural features, including the thiophene, piperazine, and carbamothioyl groups. This combination may provide distinct biological activities and interactions compared to other similar compounds .

Properties

Molecular Formula

C24H23ClN4O2S2

Molecular Weight

499.1 g/mol

IUPAC Name

2-chloro-4-methyl-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23ClN4O2S2/c1-16-4-9-19(20(25)15-16)22(30)27-24(32)26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)21-3-2-14-33-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,32)

InChI Key

DMGZDDUNFHNEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

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